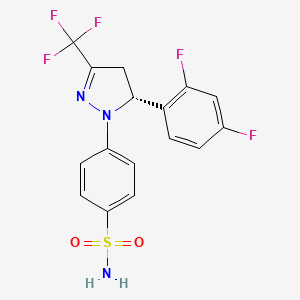
Enflicoxib, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enflicoxib, ®- is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. It is primarily used in veterinary medicine to treat pain and inflammation associated with osteoarthritis in dogs . Enflicoxib works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins involved in pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enflicoxib involves multiple steps, starting from the appropriate pyrazoline derivative. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of enflicoxib follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Enflicoxib undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Enflicoxib can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes, oxygen, and NADPH are commonly involved in the oxidation of enflicoxib.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used under controlled conditions.
Substitution: Nucleophiles such as halides or amines can react with enflicoxib under appropriate conditions.
Major Products Formed: The major products formed from the reactions of enflicoxib include its active pyrazol metabolite and various phase II conjugates such as glucuronides and sulfates .
Scientific Research Applications
Enflicoxib has several scientific research applications, including:
Mechanism of Action
Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation . By blocking COX-2, enflicoxib reduces the synthesis of these pro-inflammatory mediators, thereby alleviating pain and inflammation . The active pyrazol metabolite of enflicoxib also contributes to its long-lasting pharmacological activity .
Comparison with Similar Compounds
Celecoxib: Another COX-2 inhibitor used to treat pain and inflammation in humans.
Mavacoxib: A COX-2 inhibitor used in veterinary medicine for similar indications as enflicoxib.
Rofecoxib: A COX-2 inhibitor previously used in humans but withdrawn due to safety concerns.
Comparison: Enflicoxib is unique in its long-lasting pharmacological activity, attributed to its active pyrazol metabolite . Compared to mavacoxib, enflicoxib has a faster onset of action and similar efficacy in treating osteoarthritis in dogs . Unlike rofecoxib, enflicoxib has shown a favorable safety profile in long-term studies .
Properties
CAS No. |
251443-65-9 |
|---|---|
Molecular Formula |
C16H12F5N3O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[(3R)-3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)/t14-/m1/s1 |
InChI Key |
ZZMJXWXXMAAPLI-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















